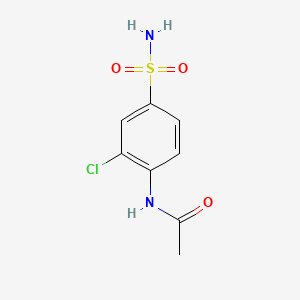

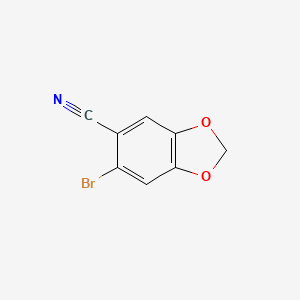

6-Bromo-1,3-benzodioxole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic reactions and regioselective bromination. For instance, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole was achieved by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination and further condensation with N-methyl-N-phenylamine . Although the exact synthesis of 6-Bromo-1,3-benzodioxole-5-carbonitrile is not described, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-1,3-benzodioxole-5-carbonitrile can be deduced using analytical and spectral data. For example, the structure of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide was determined based on their analytical and spectral data after reacting 6-methylchromone-3-carbonitrile with various nucleophiles . X-ray crystallographic analysis was used to confirm the structure of phthalocyanines with eight benzylchalcogeno substituents . These techniques could be used to analyze the molecular structure of 6-Bromo-1,3-benzodioxole-5-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to 6-Bromo-1,3-benzodioxole-5-carbonitrile has been studied. For instance, 6-methylchromone-3-carbonitrile exhibited reactivity towards nucleophilic reagents, leading to a variety of heterocyclic systems . The reactivity of 6-Bromo-1,3-benzodioxole-5-carbonitrile could also be explored under nucleophilic conditions to synthesize novel heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile are not directly reported, the properties of similar brominated and nitrile-containing compounds can be inferred. For example, the UV-vis spectra and electrochemical properties of phthalocyanines with benzylchalcogeno substituents were studied using cyclic voltammetry . These methods could be applied to determine the properties of 6-Bromo-1,3-benzodioxole-5-carbonitrile, such as its absorption characteristics and electrochemical behavior.

Applications De Recherche Scientifique

Synthesis and Chemical Interactions

6-Bromo-1,3-benzodioxole-5-carbonitrile has been explored in the context of synthetic chemistry and chemical interactions. For instance, the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has been studied, highlighting the chemical versatility and reactivity of these compounds. The study demonstrated the conversion of 3,5-dibromoisothiazole-4-carbonitrile into various derivatives, reflecting the compound's potential in synthetic applications (Ioannidou & Koutentis, 2011).

Molecular Composition and Computational Analysis

Computational calculations and analysis of similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure, energy, and interactions with proteins. These studies use computational tools to predict the behavior and properties of these compounds, which is crucial for designing drugs and understanding molecular interactions (Arulaabaranam et al., 2021).

Synthesis and Structural Elaboration

The compound's role in the synthesis of novel structures and derivatives has been widely reported. For instance, studies have shown how bromine migration in lithiated benzodioxoles can be manipulated to produce various derivatives, showcasing the compound's utility in structural elaboration and synthesis of complex molecules (Gorecka, Leroux, & Schlosser, 2004).

Antibacterial Activity

Compounds derived from 6-Bromo-1,3-benzodioxole-5-carbonitrile have been evaluated for their antibacterial activity. Novel cyanopyridine derivatives have been synthesized and tested against various bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Propriétés

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAZLOORQHTWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377428 |

Source

|

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-benzodioxole-5-carbonitrile | |

CAS RN |

6120-26-9 |

Source

|

| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)